molecular formula C25H27ClN2O3 B11320628 6-chloro-7-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide CAS No. 943106-35-2

6-chloro-7-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11320628
CAS No.: 943106-35-2
M. Wt: 438.9 g/mol
InChI Key: PXCZHDQEISXTRL-UHFFFAOYSA-N
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Description

6-chloro-7-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 6-chloro-7-methyl-4H-chromen-4-one and 2-(4-methylphenyl)-2-(piperidin-1-yl)ethylamine. The key steps in the synthesis may involve:

    Condensation Reaction: The chromenone derivative reacts with the amine under acidic or basic conditions to form the desired carboxamide.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4H-chromen-4-one: A precursor in the synthesis of the target compound.

    7-methyl-4H-chromen-4-one: Another chromene derivative with similar structural features.

    N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]carboxamide: A related amide compound with potential biological activities.

Uniqueness

6-chloro-7-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

943106-35-2

Molecular Formula

C25H27ClN2O3

Molecular Weight

438.9 g/mol

IUPAC Name

6-chloro-7-methyl-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H27ClN2O3/c1-16-6-8-18(9-7-16)21(28-10-4-3-5-11-28)15-27-25(30)24-14-22(29)19-13-20(26)17(2)12-23(19)31-24/h6-9,12-14,21H,3-5,10-11,15H2,1-2H3,(H,27,30)

InChI Key

PXCZHDQEISXTRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)Cl)C)N4CCCCC4

Origin of Product

United States

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